4-(1-Ethyl-1H-pyrazol-4-yl)phenol
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Overview
Description
4-(1-Ethyl-1H-pyrazol-4-yl)phenol , also known by its chemical formula C11H12N2O , is a synthetic compound with intriguing properties. It belongs to the class of pyrazole derivatives and exhibits a phenolic structure. The compound’s systematic IUPAC name is This compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused to a phenolic ring . The ethyl group is attached to the pyrazole nitrogen. The compound’s molecular weight is approximately 188.23 g/mol . For a visual representation, refer to the ChemSpider entry .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. It may participate in various reactions, including oxidation , reduction , and substitution . Researchers have investigated its behavior in the presence of different reagents and catalysts. Further studies are needed to explore its full chemical reactivity .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13-8-10(7-12-13)9-3-5-11(14)6-4-9/h3-8,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYHSFVYXJRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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